molecular formula C26H26ClN3O3 B11458709 3-(4-Chlorophenyl)-7-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11458709
M. Wt: 464.0 g/mol
InChI Key: CZJNFXXGGONFKP-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 4-chlorobenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with appropriate hydrazine derivatives to form hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization reactions under acidic or basic conditions to form the pyrazoloquinazoline core.

    Functional Group Introduction:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazoline derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:

    3-(4-Fluorophenyl)-7-Methyl-5-(3,4,5-Trimethoxyphenyl)-6H,7H,8H,9H-Pyrazolo[1,5-A]Quinazoline: This compound has a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.

    3-(4-Methylphenyl)-7-Methyl-5-(3,4,5-Trimethoxyphenyl)-6H,7H,8H,9H-Pyrazolo[1,5-A]Quinazoline: The presence of a methyl group instead of chlorine can affect its solubility and interaction with biological targets.

The uniqueness of 3-(4-CHLOROPHENYL)-7-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C26H26ClN3O3/c1-15-5-10-21-19(11-15)24(17-12-22(31-2)25(33-4)23(13-17)32-3)29-26-20(14-28-30(21)26)16-6-8-18(27)9-7-16/h6-9,12-15H,5,10-11H2,1-4H3

InChI Key

CZJNFXXGGONFKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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